Muscarinic Receptor Binding Profile
The target compound exhibits uniformly weak binding affinity across muscarinic acetylcholine receptor subtypes M1, M2, and M3, with Ki values in the low micromolar range [1]. This contrasts sharply with optimized derivatives from the same 4-amino-piperidine series (e.g., compound 2 in Mitsuya et al. 2002) that achieve sub-nanomolar Ki at human M3-R (Ki up to 1 nM) with 3- to 40-fold selectivity over M2-R [2]. The target compound serves as the unoptimized scaffold (compound 1 in that study), making it a validated negative control or chemical starting point for structure–activity relationship (SAR) studies requiring a defined low-affinity baseline.
| Evidence Dimension | Muscarinic receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | M1: Ki = 7.94 μM (7,940 nM); M2: Ki = 9.99 μM (9,990 nM); M3: Ki = 15.8 μM (15,800 nM) [1] |
| Comparator Or Baseline | Optimized M3 antagonist (compound 2): M3-R Ki up to 1 nM, selectivity 3- to 40-fold over M2-R [2] |
| Quantified Difference | ~15,800-fold lower M3 affinity for target compound vs. optimized derivative; lack of M3/M2 selectivity |
| Conditions | Radioligand displacement assays: M1 — [³H]pirenzepine in rat cerebral cortex; M2 — [³H]N-methylscopolamine in rat heart; M3 — [³H]N-methylscopolamine in rat submandibular gland [1]; human recombinant M3-R and M2-R [2] |
Why This Matters
Procuring the target compound as a defined low-affinity muscarinic scaffold enables rigorous SAR studies where even modest improvements in affinity and selectivity can be quantified against a well-characterized baseline.
- [1] BindingDB. BDBM50471768 / CHEMBL321842. Affinity data for N-(1-benzylpiperidin-4-yl)-N-phenylbenzamide at muscarinic acetylcholine receptors M1, M2, M3 (rat). Ki values: M1 = 7.94E+3 nM; M2 = 9.99E+3 nM; M3 = 1.58E+4 nM. View Source
- [2] Mitsuya M et al. A new series of M3 muscarinic antagonists based on the 4-amino-piperidine scaffold. Bioorg Med Chem Lett. 2002;12(16):2145-2148. doi:10.1016/S0960-894X(02)00487-0. View Source
